4-Bromo-1H-indazole-6-carbonitrile

Synthetic Chemistry Cross-Coupling Regiochemistry

4-Bromo-1H-indazole-6-carbonitrile (CAS 898746-96-8) is a heterocyclic building block belonging to the indazole family, characterized by a bromine atom at the 4-position and a nitrile group at the 6-position of the 1H-indazole core (molecular formula C₈H₄BrN₃, MW 222.04 g·mol⁻¹). The compound carries GHS hazard classifications H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and is commercially available at ≥95% purity from multiple reputable suppliers for research use only.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 898746-96-8
Cat. No. B1343702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-indazole-6-carbonitrile
CAS898746-96-8
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)Br)C#N
InChIInChI=1S/C8H4BrN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
InChIKeyMECMIAFNEMHEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-indazole-6-carbonitrile (CAS 898746-96-8): Baseline Identity and Procurement Profile


4-Bromo-1H-indazole-6-carbonitrile (CAS 898746-96-8) is a heterocyclic building block belonging to the indazole family, characterized by a bromine atom at the 4-position and a nitrile group at the 6-position of the 1H-indazole core (molecular formula C₈H₄BrN₃, MW 222.04 g·mol⁻¹) [1]. The compound carries GHS hazard classifications H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and is commercially available at ≥95% purity from multiple reputable suppliers for research use only . The 4-bromo-6-carbonitrile substitution pattern distinguishes this compound from its closest regioisomeric analogs, rendering it a strategic intermediate in medicinal chemistry programs targeting protein kinases and chemokine receptors.

Regioisomeric Bromo-Indazole Carbonitriles Are Not Interchangeable: Why 4-Bromo-1H-indazole-6-carbonitrile Cannot Be Replaced by Generic Analogs


The family of bromo-1H-indazole carbonitriles sharing the identical molecular formula C₈H₄BrN₃ includes at least four commercially available regioisomers—4-bromo-6-carbonitrile (the target), 5-bromo-6-carbonitrile (CAS 1613504-80-5), 6-bromo-4-carbonitrile (CAS 898747-00-7), and 4-bromo-3-carbonitrile (CAS 1167055-55-1)—each bearing the bromine and nitrile substituents at different positions on the indazole scaffold [1]. Despite their identical computed XLogP3 (2.0) and topological polar surface area (52.5 Ų), these isomers exhibit distinct steric environments around the reactive bromine center and divergent electronic distributions imposed by the relative positioning of the electron-withdrawing nitrile group [2]. Such regiochemical differences translate into non-equivalent reactivity in palladium-catalyzed cross-coupling reactions, differential directing effects for further C–H functionalization, and—when incorporated into final drug candidates—altered target binding profiles. Consequently, a 5-bromo-6-carbonitrile or 6-bromo-4-carbonitrile isomer cannot serve as a direct functional substitute for the 4-bromo-6-carbonitrile variant in a synthetic sequence or structure-activity relationship (SAR) study without re-optimization of the entire downstream chemistry and biological validation.

Quantitative Differentiation Evidence for 4-Bromo-1H-indazole-6-carbonitrile Versus Its Closest Analogs


Regiochemical Reactivity Divergence: C4-Bromo vs. C5-Bromo vs. C6-Bromo Indazole Carbonitriles in Cross-Coupling

The 4-bromo substituent on the target compound resides at the sterically least hindered position on the indazole benzene ring, flanked by a single ortho hydrogen (C5-H), whereas the 5-bromo isomer (CAS 1613504-80-5) is flanked by two ortho sites (C4-H and C6-H) and the 6-bromo-4-carbonitrile isomer (CAS 898747-00-7) positions bromine adjacent to the nitrile-bearing C4 [1]. Literature on isomeric bromoindazoles demonstrates that microwave-assisted palladium-catalyzed Suzuki–Miyaura coupling outcomes depend on the bromine position, with differential yields and reaction rates observed across regioisomers [2]. The 4-substituted indazole scaffold further enables regioselective C7-bromination followed by Suzuki–Miyaura arylation, a synthetic sequence inaccessible from 5- or 6-substituted analogs due to altered directing effects of the existing substituents [3].

Synthetic Chemistry Cross-Coupling Regiochemistry

Role as a Patent-Documented Intermediate in CCR1 Antagonist Drug Discovery Programs

Boehringer Ingelheim's patent families WO 2009/134666 and EP 2285783, which disclose indazole compounds as CCR1 receptor antagonists with sub-nanomolar potency in MIP-1α-induced calcium flux assays, describe the use of 4-substituted indazole intermediates bearing a 6-carbonitrile group for constructing the pharmacologically active scaffold [1]. The distinct 4-bromo-6-carbonitrile pattern allows for sequential functionalization: the C4 bromine serves as a handle for initial cross-coupling while the C6 nitrile can be retained, reduced, or further transformed in subsequent steps. By contrast, the 4-chloro analog (CAS 1082041-44-8) exhibits lower reactivity in palladium-catalyzed coupling due to the stronger C–Cl bond, requiring harsher conditions that may compromise sensitive functional groups .

Medicinal Chemistry CCR1 Antagonist Autoimmune Disease

The 6-Carbonitrile Indazole Pharmacophore in Kinase Inhibition: Class-Level Evidence for the Importance of the C6-CN Substituent

BindingDB affinity data for 3-substituted-1H-indazole-6-carbonitrile derivatives demonstrate that the 6-carbonitrile group is a critical pharmacophoric element for potent inhibition of interleukin-2-inducible T-cell kinase (ITK). Compound 3-(1H-indol-2-yl)-1H-indazole-6-carbonitrile (CHEMBL1288478) shows an IC₅₀ of 80 nM, while the 6-methylindole analog (CHEMBL1289729) achieves an IC₅₀ of 70 nM against recombinant full-length human ITK [1][2]. The 4-bromo substituent on the target compound provides a vector for further derivatization while preserving the 6-carbonitrile pharmacophore, enabling exploration of substituent effects at the C4 position on kinase selectivity. In contrast, the 4-bromo-3-carbonitrile isomer (CAS 1167055-55-1) positions the nitrile at C3 rather than C6, fundamentally altering the hydrogen-bonding pattern with the kinase hinge region and yielding a different selectivity profile [3].

Kinase Inhibition ITK 6-Carbonitrile Indazole

Safety and Handling Differentiation: Hazard Profile of 4-Bromo-1H-indazole-6-carbonitrile vs. the Non-Brominated Parent

4-Bromo-1H-indazole-6-carbonitrile carries a comprehensive GHS hazard profile: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with UN 2811 (toxic solid, organic, n.o.s.) transport classification . In contrast, the non-brominated parent scaffold 1H-indazole-6-carbonitrile (CAS 141290-59-7) lacks the bromine atom and, while still requiring standard laboratory precautions, does not uniformly carry the same breadth of hazard statements across supplier SDS documentation [1]. The presence of the bromine substituent increases both the molecular weight (222.04 vs. 143.15 g·mol⁻¹) and the toxicological potential associated with halogenated aromatics, necessitating more stringent handling protocols during weighing, reaction setup, and waste disposal.

Safety GHS Classification Hazard Assessment

Commercial Availability and Purity Specifications: 4-Bromo-1H-indazole-6-carbonitrile vs. 6-Bromo-1H-indazole-4-carbonitrile

4-Bromo-1H-indazole-6-carbonitrile is stocked and shipped by multiple international suppliers at defined purity grades: Fluorochem (UK) offers 96% purity , Aladdin Scientific lists 97% purity , and AKSci (USA) provides ≥95% purity . The regioisomer 6-bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7) carries a distinct MDL number (MFCD08458976) yet is listed by overlapping suppliers, confirming that both isomers are independently stocked entities requiring deliberate selection rather than substitution [1]. The commercial price point at the 1 g scale for the target compound (£32.00, Fluorochem) provides a benchmark for cost modeling in library synthesis programs, with multi-gram quantities available .

Procurement Purity Supply Chain

Optimal Procurement and Deployment Scenarios for 4-Bromo-1H-indazole-6-carbonitrile in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Elaboration and Library Synthesis via C4 Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent serves as the primary diversification handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling to introduce aryl, heteroaryl, amine, or alkyne groups at the C4 position while preserving the 6-carbonitrile pharmacophore critical for kinase hinge-region binding [1][2]. This synthetic strategy enables rapid generation of focused libraries for kinase targets such as ITK, where the 6-carbonitrile indazole core has demonstrated IC₅₀ values of 70–80 nM in biochemical assays [3]. The steric accessibility of the C4 bromine—with only one ortho neighbor—facilitates efficient oxidative addition with standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) under mild thermal or microwave conditions, minimizing protecting-group manipulations on the free N–H indazole.

CCR1 Antagonist Lead Optimization Leveraging the 4-Bromo-6-Carbonitrile Scaffold

Patent families WO 2009/134666 and EP 2285783 from Boehringer Ingelheim establish the indazole-6-carbonitrile scaffold as a core template for CCR1 receptor antagonists with sub-nanomolar cellular potency [4]. The 4-bromo-6-carbonitrile intermediate allows sequential derivatization: initial C4 cross-coupling introduces aryl/heteroaryl diversity, followed by elaboration of the 6-nitrile group (hydrolysis to amide or carboxylic acid, reduction to aminomethyl, or tetrazole formation) to modulate pharmacokinetic properties. This two-dimensional diversification strategy is uniquely enabled by the 4-bromo-6-carbonitrile substitution pattern and cannot be replicated using the 5-bromo or 3-carbonitrile regioisomers without complete redesign of the synthetic sequence.

Regioselective C7 Functionalization on a Pre-Functionalized 4-Substituted Indazole Template

Research by Boujdi et al. (2021) demonstrates that 4-substituted NH-free indazoles undergo regioselective C7-bromination with N-bromosuccinimide, followed by Suzuki–Miyaura coupling at the C7 position to yield 4,7-disubstituted indazoles in moderate to good yields [5]. The 4-bromo-6-carbonitrile compound can serve as a starting material for this sequence, where the pre-installed bromine at C4 is orthogonally reactive relative to the subsequently introduced C7-bromine, enabling sequential or differential cross-coupling to access highly decorated indazole scaffolds. The electronic influence of the 6-carbonitrile group on the regioselectivity of C7 halogenation represents a differentiated feature compared to 4-substituted indazoles bearing electron-donating substituents.

Structure-Activity Relationship Studies Requiring a Defined Bromine Isotopic Signature for Mass Spectrometry

The characteristic isotopic doublet of bromine (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) provides an unmistakable mass spectrometric signature that facilitates reaction monitoring (LC-MS), purity assessment, and metabolite identification when the 4-bromo substituent is retained in probe molecules . This isotopic fingerprint is absent in the 4-chloro analog (CAS 1082041-44-8), where the ³⁵Cl:³⁷Cl ratio (~3:1) yields a less distinctive pattern, and in the non-halogenated 1H-indazole-6-carbonitrile parent. For medicinal chemistry programs employing mass-directed purification or studying metabolic fate, the bromine isotopic signature offers practical analytical advantages that directly influence procurement decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1H-indazole-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.